molecular formula C11H14O4 B3387297 3-(4-Hydroxy-3,5-dimethoxyphenyl)propanal CAS No. 80638-49-9

3-(4-Hydroxy-3,5-dimethoxyphenyl)propanal

Cat. No.: B3387297
CAS No.: 80638-49-9
M. Wt: 210.23 g/mol
InChI Key: DPEYEJOFAHQWJI-UHFFFAOYSA-N
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Description

3-(4-Hydroxy-3,5-dimethoxyphenyl)propanal, also known as Syringyl propanal, is an organic compound with the molecular formula C11H14O4 and a molecular weight of 210.23 g/mol . This compound is characterized by the presence of a hydroxy group and two methoxy groups attached to a phenyl ring, along with a propanal side chain. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Hydroxy-3,5-dimethoxyphenyl)propanal typically involves the reaction of syringaldehyde with appropriate reagents under controlled conditions. One common method involves the reduction of syringaldehyde using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is carried out at room temperature, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as catalytic hydrogenation of syringaldehyde. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas pressure to achieve the reduction. The reaction is typically conducted in a solvent like ethanol at elevated temperatures and pressures to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-(4-Hydroxy-3,5-dimethoxyphenyl)propanal undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

Scientific Research Applications

3-(4-Hydroxy-3,5-dimethoxyphenyl)propanal has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases related to oxidative stress and inflammation.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Hydroxy-3,5-dimethoxyphenyl)propanal involves its interaction with various molecular targets and pathways. The hydroxy and methoxy groups on the phenyl ring contribute to its antioxidant properties by scavenging free radicals and reducing oxidative stress. Additionally, the compound may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    3-(4-Hydroxy-3-methoxyphenyl)propanal: Similar structure but with one less methoxy group.

    3-(4-Hydroxy-3,5-dimethoxyphenyl)propanol: The reduced form of the aldehyde.

    3-(4-Hydroxy-3,5-dimethoxyphenyl)propanoic acid: The oxidized form of the aldehyde.

Uniqueness

3-(4-Hydroxy-3,5-dimethoxyphenyl)propanal is unique due to the presence of both hydroxy and methoxy groups on the phenyl ring, which enhance its chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research applications and industrial uses .

Properties

IUPAC Name

3-(4-hydroxy-3,5-dimethoxyphenyl)propanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-14-9-6-8(4-3-5-12)7-10(15-2)11(9)13/h5-7,13H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPEYEJOFAHQWJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)CCC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70336202
Record name 3-(4-hydroxy-3,5-dimethoxyphenyl)propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70336202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80638-49-9
Record name 4-Hydroxy-3,5-dimethoxybenzenepropanal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80638-49-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-hydroxy-3,5-dimethoxyphenyl)propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70336202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-hydroxy-3,5-dimethoxyphenyl)propanal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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